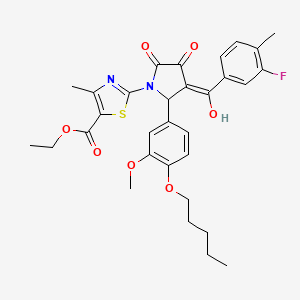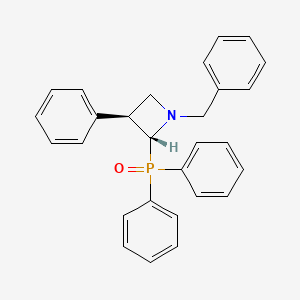![molecular formula C9H15N5O2 B15209665 2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol CAS No. 877929-41-4](/img/structure/B15209665.png)
2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol is a complex organic compound that features an imidazo[1,2-b]pyrazole core. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both amino and diethanol functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the imidazo[1,2-b]pyrazole core, followed by functionalization to introduce the amino and diethanol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: A valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry.
Uniqueness
2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol is unique due to its specific combination of functional groups and the imidazo[1,2-b]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
877929-41-4 |
|---|---|
Formule moléculaire |
C9H15N5O2 |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
2-[(6-aminoimidazo[1,2-b]pyrazol-5-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H15N5O2/c10-8-7-9-11-1-2-13(9)14(8)12(3-5-15)4-6-16/h1-2,7,15-16H,3-6,10H2 |
Clé InChI |
XKRCAFHVXLQKLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=N1)C=C(N2N(CCO)CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



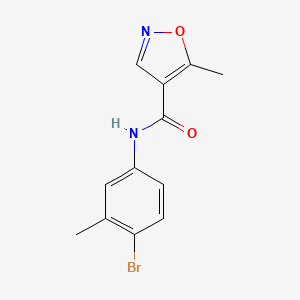
![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)



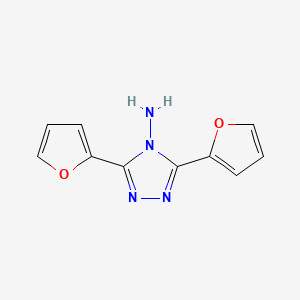

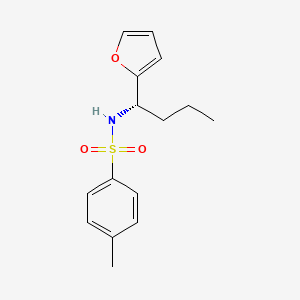
![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole](/img/structure/B15209650.png)
